molecular formula C12H24N4O B5131209 N-(1-acetyl-4-piperidinyl)-4-methyl-1-piperazinamine

N-(1-acetyl-4-piperidinyl)-4-methyl-1-piperazinamine

Cat. No. B5131209
M. Wt: 240.35 g/mol
InChI Key: NBSRMYPQVPNZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-4-piperidinyl)-4-methyl-1-piperazinamine, commonly known as NAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of NAP is not fully understood. However, it has been suggested that NAP may act by modulating the activity of certain enzymes and receptors in the body. For example, NAP has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
NAP has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. NAP has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAP in lab experiments is its high potency and specificity. NAP has been found to exhibit a wide range of biological activities at relatively low concentrations, making it a valuable tool for researchers. However, one of the limitations of using NAP in lab experiments is its potential toxicity. NAP has been found to be toxic at high concentrations, and care should be taken when handling this compound.

Future Directions

There are several future directions that could be pursued in the study of NAP. One potential direction is the development of new synthetic methods for the production of NAP. Another potential direction is the investigation of the mechanism of action of NAP, which could lead to the development of new therapeutic applications. Additionally, the potential use of NAP in combination with other drugs or therapies could be explored, as this may enhance its therapeutic efficacy.

Synthesis Methods

NAP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-acetyl-4-piperidinone with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is NAP, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

NAP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. NAP has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-[(4-methylpiperazin-1-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O/c1-11(17)15-5-3-12(4-6-15)13-16-9-7-14(2)8-10-16/h12-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSRMYPQVPNZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-4-piperidinyl)-4-methyl-1-piperazinamine

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